Muraglitazar metabolite M9

Description

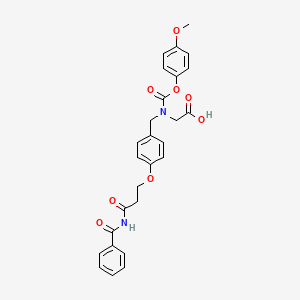

Structure

3D Structure

Properties

CAS No. |

875430-22-1 |

|---|---|

Molecular Formula |

C27H26N2O8 |

Molecular Weight |

506.5 g/mol |

IUPAC Name |

2-[[4-(3-benzamido-3-oxopropoxy)phenyl]methyl-(4-methoxyphenoxy)carbonylamino]acetic acid |

InChI |

InChI=1S/C27H26N2O8/c1-35-21-11-13-23(14-12-21)37-27(34)29(18-25(31)32)17-19-7-9-22(10-8-19)36-16-15-24(30)28-26(33)20-5-3-2-4-6-20/h2-14H,15-18H2,1H3,(H,31,32)(H,28,30,33) |

InChI Key |

BCPYRWFJFPXIAV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)OC(=O)N(CC2=CC=C(C=C2)OCCC(=O)NC(=O)C3=CC=CC=C3)CC(=O)O |

Origin of Product |

United States |

Metabolic Pathways and Formation of Muraglitazar Metabolite M9

Primary Metabolic Transformations of Muraglitazar (B1676866)

Muraglitazar undergoes significant metabolism in the body, with the parent compound being a minor component in bile, indicating its extensive transformation. nih.govresearchgate.net The disposition and metabolic pathways are qualitatively similar across species including rats, dogs, monkeys, and humans. nih.govresearchgate.net

Oxidative metabolism represents a key pathway in the biotransformation of muraglitazar. nih.govresearchgate.net These reactions are primarily catalyzed by the cytochrome P450 (CYP) enzyme system. researchgate.netslideshare.net In vitro studies have demonstrated that multiple CYP isozymes are involved, including CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4, with CYP2C enzymes and CYP3A4 being major contributors to the oxidative processes. slideshare.net

The primary oxidative transformations observed for muraglitazar include:

Hydroxylation: The addition of hydroxyl (-OH) groups to the molecule at various positions. researchgate.netnih.gov

O-demethylation: The removal of a methyl group from the methoxy (B1213986) moiety. researchgate.netnih.gov

Oxazole (B20620) ring-opening: Cleavage of the oxazole ring structure. nih.govdoi.org

O-dealkylation: Removal of an alkyl group. nih.gov

Carboxylic acid formation: Oxidation leading to a carboxylic acid group. nih.gov

Studies have identified numerous oxidative metabolites in human feces, such as M5, M10, M11, M14, and M15, which result from hydroxylation and O-demethylation. nih.gov

Table 1: Key Oxidative Metabolic Pathways of Muraglitazar

| Metabolic Reaction | Description | Key Enzymes | Resulting Metabolites |

|---|---|---|---|

| Hydroxylation | Addition of a hydroxyl group to the aliphatic or aryl structures. | CYP450 enzymes | M5, M10, M11, M14 |

| O-Demethylation | Removal of a methyl group from the methoxyphenyl moiety. | CYP450 enzymes | M15 |

| Oxazole Ring Opening | Cleavage of the oxazole ring. | CYP450 enzymes | M9, M16 |

| Combined Reactions | Simultaneous O-demethylation and hydroxylation. | CYP450 enzymes | M2, M5, M6, M7 |

Glucuronidation is a major metabolic pathway for muraglitazar, particularly for its elimination. nih.govresearchgate.netslideshare.net This Phase II conjugation reaction involves the attachment of glucuronic acid to the muraglitazar molecule, a process catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. researchgate.net Specifically, UGT1A1, UGT1A3, and UGT1A9 have been identified as catalysts for the glucuronidation of muraglitazar. researchgate.netresearchgate.net

The primary product of this pathway is the acyl glucuronide of muraglitazar (M13). nih.govresearchgate.net Studies involving bile collection in human subjects revealed that glucuronides of muraglitazar and its oxidative metabolites are the major drug-related components excreted in bile. nih.govnih.gov For instance, in a 3- to 8-hour bile collection, the glucuronide of muraglitazar (M13) accounted for 15% of the administered dose, while glucuronides of its oxidative metabolites represented another 16%. nih.gov These glucuronide conjugates are typically hydrolyzed in the gastrointestinal tract before fecal excretion, which is why oxidative metabolites are the predominant forms found in feces. nih.govresearchgate.netnih.gov

Table 2: Glucuronidation of Muraglitazar

| Reaction | Description | Key Enzymes | Major Metabolite |

|---|---|---|---|

| Acyl Glucuronidation | Covalent linkage of glucuronic acid to the carboxylic acid group of muraglitazar. | UGT1A1, UGT1A3, UGT1A9 | Muraglitazar acyl glucuronide (M13) |

Specific Formation of Muraglitazar Metabolite M9

Among the array of metabolites, M9 is distinguished by a significant structural modification of the parent compound.

Metabolite M9 has been definitively identified as an oxazole ring-opening metabolite of muraglitazar. nih.gov Structural analysis confirmed that the formation of M9 involves the cleavage of the oxazole ring, resulting in an imide derivative. scispace.com This biotransformation is a notable pathway, leading to stable metabolites. doi.org Microbial bioreactors utilizing strains like Cunninghamella elegans were instrumental in producing sufficient quantities of M9 for structural elucidation by NMR, which confirmed its identity. nih.gov Along with M16, M9 is one of two stable metabolites formed through the oxazole ring-opening pathway. doi.org

Enzymatic Systems Involved in Muraglitazar Metabolism and M9 Formation

Cytochrome P450 (CYP) Isoforms in Muraglitazar (B1676866) Oxidation

The primary phase I metabolic pathways for Muraglitazar include aliphatic/aryl hydroxylation, O-demethylation, and the oxazole (B20620) ring-opening that forms metabolite M9. nih.govresearchgate.net These oxidative reactions are catalyzed by several isoforms of the Cytochrome P450 (CYP) enzyme system.

Studies utilizing cDNA-expressed human CYP enzymes have identified multiple isoforms responsible for the oxidation of Muraglitazar. Specifically, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4 have all been shown to metabolize the parent compound. researchgate.net In contrast, isoforms such as CYP1A2, 2A6, 2B6, 2C18, 2E1, and 3A5 contribute minimally to its metabolism. researchgate.net

The formation of the M9 metabolite, resulting from the cleavage of the oxazole ring, is a direct consequence of this oxidative activity. nih.gov While the precise contribution of each individual CYP isoform to the formation of M9 has not been delineated, it is understood to be a product of the collective oxidative action of these key enzymes.

| Enzyme Family | Specific Isoform | Metabolic Reaction Catalyzed |

|---|---|---|

| Cytochrome P450 (CYP) | CYP2C8 | Oxidation (including hydroxylation, O-demethylation, and oxazole ring-opening to form metabolites like M9) |

| CYP2C9 | ||

| CYP2C19 | ||

| CYP2D6 | ||

| CYP3A4 |

The involvement of specific CYP isoforms in Muraglitazar's metabolism has been confirmed through various in vitro experiments. researchgate.net Incubations of radiolabeled Muraglitazar with pooled human liver microsomes (HLMs) demonstrated the formation of multiple oxidative metabolites. researchgate.net To pinpoint the responsible enzymes, further studies used a panel of cDNA-expressed CYP isoforms, which confirmed the activity of CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. researchgate.net The role of these specific enzymes was further substantiated through inhibition experiments using chemical inhibitors and monoclonal antibodies in HLM incubations, which selectively blocked the metabolic activity of these isoforms. researchgate.net

UDP-Glucuronosyltransferase (UGT) Isoforms in Muraglitazar Glucuronidation

Alongside oxidation, a major phase II metabolic pathway for Muraglitazar is acylglucuronidation, where a glucuronic acid moiety is conjugated to the parent compound's carboxylic acid group. nih.govcore.ac.uk This process is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes and results in metabolites such as Muraglitazar glucuronide (M13). researchgate.net These glucuronide conjugates are the most abundant drug-related components found in human bile. nih.govcore.ac.uk

Research using cDNA-expressed UGTs has identified UGT1A1, UGT1A3, and UGT1A9 as the key isoforms responsible for the glucuronidation of Muraglitazar. researchgate.net In contrast, UGT1A6, 1A8, 1A10, 2B4, 2B7, and 2B15 did not show catalytic activity towards the compound. researchgate.net Kinetic studies revealed that the three active UGT enzymes exhibit similar binding affinities for Muraglitazar. researchgate.net

| Enzyme Family | Specific Isoform | Metabolic Reaction Catalyzed | Michaelis Constant (Km) |

|---|---|---|---|

| UDP-Glucuronosyltransferase (UGT) | UGT1A1 | Acylglucuronidation | ~3-4 μM |

| UGT1A3 | |||

| UGT1A9 |

*Km values for Muraglitazar glucuronidation by the active UGT enzymes were determined to be similar, in the range of 2-4 μM. researchgate.net

Comparative Metabolic Studies of Muraglitazar Metabolite M9 Across Species

Qualitative and Quantitative Metabolite Profiling in Preclinical Animal Models

The metabolism of Muraglitazar (B1676866) has been shown to be extensive, primarily occurring through glucuronidation and oxidation. researchgate.netresearchgate.net Among the numerous metabolites formed, M9 is characterized by the opening of its oxazole (B20620) ring. researchgate.net Studies involving the oral administration of radiolabeled Muraglitazar to preclinical species have enabled the characterization of its metabolic footprint.

In plasma, the parent compound, Muraglitazar, was consistently the most abundant component across all species studied, with no single metabolite accounting for more than 2.5% of the parent drug's concentration at one-hour post-administration in rats, dogs, and humans. researchgate.net This indicates that while metabolism is extensive, no single metabolite, including M9, dominates in the circulatory system shortly after administration.

The primary route of elimination for Muraglitazar and its metabolites is through the feces, facilitated by biliary excretion. researchgate.net Analysis of fecal matter provides a more comprehensive picture of the metabolic products. In rats, metabolite M9 was identified as one of the prominent radioactive peaks in the feces. researchgate.net

Comparative Disposition and Metabolic Pathways in Rodent, Canine, and Primate Models

The disposition and metabolic pathways of Muraglitazar have been found to be qualitatively similar across rats, dogs, monkeys, and humans. researchgate.netresearchgate.net The main pathways of biotransformation are oxidation and glucuronidation. researchgate.net The resulting metabolites, including M9, generally exhibit significantly reduced pharmacological activity as PPARα/γ activators when compared to the parent compound, Muraglitazar. researchgate.net

Fecal analysis reveals species-specific quantitative differences in the metabolite profiles. While Muraglitazar itself is a significant component in the feces of all species, the abundance of its various metabolites differs. Notably, hydroxylated and O-demethylated products are common. researchgate.net

The following table presents a comparative view of the percentage of the administered dose of Muraglitazar that is excreted as metabolite M9 in the feces of different preclinical species and humans.

| Species | Metabolite M9 (% of Dose in Feces) |

| Rat | Prominent Peak |

| Dog | Data Not Specified |

| Monkey | Data Not Specified |

| Human | Minor Component |

Data derived from studies on the comparative metabolism of radiolabeled Muraglitazar. "Prominent Peak" indicates that M9 was a significant metabolite but a specific percentage was not provided in the available literature. "Data Not Specified" indicates that while M9 was likely present, its specific percentage was not detailed.

Translatability of Animal Metabolism to Human Metabolic Profiles

A crucial aspect of preclinical drug development is the ability to translate metabolic data from animal models to predict human outcomes. For Muraglitazar, a significant and favorable finding is that all metabolites observed in human plasma were also identified in the plasma of rats, dogs, or monkeys. researchgate.net This qualitative similarity is a positive indicator for the translatability of the animal models.

Furthermore, the primary route of elimination via biliary excretion of glucuronide metabolites is consistent across rats, monkeys, and humans. researchgate.net The oxidative and glucuronidation pathways that produce metabolites like M9 are conserved across these species, suggesting that the fundamental metabolic processes are similar. researchgate.net

While the qualitative metabolic profiles are comparable, quantitative differences do exist, as evidenced by the varying abundance of fecal metabolites. researchgate.net The observation that M9 is a prominent metabolite in rat feces but a minor component in human feces highlights these quantitative species-specific variations. researchgate.net Understanding these differences is essential for accurately extrapolating the metabolic fate and potential impact of metabolites from preclinical species to humans.

Pharmacological and Biological Characterization of Muraglitazar Metabolite M9

Assessment of Peroxisome Proliferator-Activated Receptor (PPAR) Activity of M9

The primary mechanism of action of muraglitazar (B1676866) involves the activation of PPARα and PPARγ, which are nuclear receptors that regulate gene expression involved in lipid and glucose metabolism, respectively. diabetesjournals.org Therefore, a critical aspect of characterizing its metabolites is to determine the extent to which they retain the pharmacological activity of the parent drug.

Research into the pharmacological activity of muraglitazar's metabolites has shown that M9 possesses little to no functional agonist activity at the PPARα receptor. doi.org In studies evaluating the in vitro biological activity of synthetic versions of muraglitazar metabolites, M9 did not demonstrate significant activation of PPARα. doi.org This indicates a substantial reduction in pharmacological activity at this receptor compared to the parent compound, muraglitazar, which is a potent PPARα agonist. caymanchem.com

Similar to its activity on PPARα, Muraglitazar metabolite M9 exhibits a marked lack of activity at the PPARγ receptor. doi.org Transactivation assays, which measure the ability of a compound to activate a receptor and initiate gene transcription, revealed that M9 has minimal to no functional PPARγ agonist activity. doi.org This is in stark contrast to muraglitazar, which is a potent activator of PPARγ. caymanchem.com

Comparative Pharmacological Potency and Efficacy of M9 Relative to Muraglitazar

The pharmacological potency and efficacy of this compound are significantly diminished when compared to the parent drug, muraglitazar. While muraglitazar is a potent dual agonist of both PPARα and PPARγ, its metabolite M9 is considered to be essentially inactive at these receptors. doi.org

| Compound | PPARα Agonist Activity (EC50) | PPARγ Agonist Activity (EC50) |

|---|---|---|

| Muraglitazar | ~0.32 µM | ~0.11 µM |

| This compound | Not Available (Described as little to no functional activity) | Not Available (Described as little to no functional activity) |

Analytical Methodologies for the Study of Muraglitazar Metabolite M9

Chromatographic Techniques for Metabolite Profiling

Chromatographic separation is fundamental to the analysis of complex biological samples, allowing for the isolation of individual metabolites from a mixture. In the study of Muraglitazar (B1676866) and its metabolites, various liquid chromatography (LC) techniques have been employed.

High-performance liquid chromatography (HPLC) has been a key technique in the analysis of Muraglitazar metabolites. In studies involving radiolabeled Muraglitazar, typically with carbon-14 (B1195169) (¹⁴C), LC is often coupled with radiodetection. This setup allows for the tracking and quantification of all drug-related material, including metabolites like M9, by monitoring the radioactivity of the column effluent. nih.gov

Furthermore, LC coupled with ultraviolet (UV) detection has been utilized for the quantitative and qualitative profiling of Muraglitazar metabolites. nih.gov While effective, the direct identification of metabolites in human samples can be challenging due to their low concentrations. nih.gov However, HPLC has been instrumental in comparing the retention times of human metabolites with those produced by other means, such as microbial bioreactors, providing initial evidence of their identity. nih.gov

Table 1: Applications of Liquid Chromatography in Muraglitazar Metabolite M9 Analysis

| Technique | Application | Key Findings for Muraglitazar Metabolites |

| LC/radiodetection | Quantitative analysis of ¹⁴C-labeled Muraglitazar and its metabolites. | Enabled tracking and quantification of total drug-related material in biological samples. nih.gov |

| LC/UV | Quantitative and qualitative metabolite profiling. | Used for the detection and initial characterization of metabolites. nih.gov |

| HPLC | Separation and comparison of metabolites. | Matched retention times of human metabolites with microbially synthesized standards. nih.gov |

Mass Spectrometry (MS) Techniques for Structural Elucidation and Quantification

Mass spectrometry is an indispensable tool for the structural characterization and quantification of drug metabolites, offering high sensitivity and specificity.

The coupling of liquid chromatography with mass spectrometry (LC/MS) and tandem mass spectrometry (LC/MS/MS) has been central to the identification of Muraglitazar metabolites. nih.govnih.gov These techniques provide crucial information about the molecular weight and fragmentation patterns of the metabolites. Even when metabolites are present in low concentrations in human samples, LC/MS analysis can provide initial structural information. nih.gov For instance, the tandem mass spectrometric properties of human metabolites were shown to be identical to those of metabolites produced by microbial systems, further confirming their structures. nih.gov

For more precise structural determination, high-resolution mass spectrometry (HRMS) has been employed. nih.gov HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of a metabolite. A specialized technique known as mass defect filtering, used in conjunction with HRMS, has also been described in the analytical workflow for Muraglitazar metabolites. nih.gov This approach helps to distinguish potential drug metabolites from endogenous matrix components, thereby improving the efficiency of metabolite identification.

Table 2: Mass Spectrometry Techniques in this compound Analysis

| Technique | Application | Key Contributions |

| LC/MS and LC/MS/MS | Structural elucidation and confirmation. | Provided molecular weight and fragmentation data, confirming the identity of human metabolites by comparison with standards. nih.govnih.gov |

| High-Resolution MS | Accurate mass measurement. | Enabled precise determination of elemental composition. nih.gov |

| Mass Defect Filtering | Data filtering and metabolite identification. | Aided in distinguishing drug metabolites from endogenous compounds. nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

While mass spectrometry provides valuable structural information, Nuclear Magnetic Resonance (NMR) spectroscopy is often required for the unambiguous determination of a metabolite's structure. In the case of Muraglitazar's metabolites, the low concentrations in human-derived samples made direct NMR analysis unfeasible. nih.gov To overcome this, microbial bioreactors were used to produce larger quantities of the metabolites. The M9 metabolite, along with others, was isolated from these microbial cultures and subsequently analyzed by NMR, leading to its definitive structural assignment. nih.govscispace.com

Application of Microbial Bioreactors in Metabolite Synthesis and Identification

Microbial bioreactors serve as a valuable tool in drug metabolism studies by mimicking mammalian metabolism and producing significant quantities of metabolites that are otherwise difficult to obtain. For Muraglitazar, microbial strains such as Cunninghamella elegans and Saccharopolyspora hirsuta were found to produce metabolites that were chromatographically and spectrometrically identical to human metabolites. nih.gov This approach was particularly crucial for generating sufficient amounts of the M9 metabolite for NMR analysis, thereby enabling its complete structural elucidation. nih.govscispace.com The successful use of microbial bioreactors in this context highlights their utility in overcoming the challenge of low metabolite concentrations in human samples. nih.gov

Use of Cunninghamella elegans and Saccharopolyspora hirsuta as Bioreactors

To overcome the limitation of low metabolite concentrations in human-derived samples, researchers turned to microbial biotransformation as a means of producing reference standards. The filamentous fungus Cunninghamella elegans and the actinomycete bacterium Saccharopolyspora hirsuta were identified as effective bioreactors for the metabolism of Muraglitazar. nih.gov These microorganisms are known for their ability to metabolize a wide range of xenobiotics, often through enzymatic pathways that mimic those found in mammals, particularly cytochrome P450-mediated oxidations. nih.govnih.gov

The use of these microbial systems proved instrumental in generating several of Muraglitazar's oxidative metabolites, including M9. nih.gov The process involves incubating the parent drug with cultures of these microorganisms, which then carry out specific biotransformation reactions. The resulting metabolites can be extracted from the culture medium and purified for subsequent analysis. This approach not only provides a sustainable and ethical alternative to using animal models for metabolite production but also allows for the generation of larger quantities of metabolites than are typically obtainable from human studies. nih.govmdpi.com

The selection of Cunninghamella elegans and Saccharopolyspora hirsuta was based on their established utility in mimicking mammalian drug metabolism. nih.govauctoresonline.org Studies have shown that Cunninghamella species possess cytochrome P450 enzyme systems that can perform a variety of oxidative reactions, making them valuable tools for producing mammalian-equivalent metabolites of drugs and other foreign compounds. nih.govnih.gov

Correlation of Microbial Metabolites with Human Metabolites

A key aspect of utilizing microbial bioreactors is establishing a clear correlation between the metabolites produced by the microorganisms and those formed in humans. For Muraglitazar, this was achieved through a combination of advanced analytical techniques. nih.gov

The initial step involved comparing the high-performance liquid chromatography (HPLC) retention times and tandem mass spectrometry (MS/MS) properties of the microbial-generated metabolites with those of the metabolites detected in human plasma, urine, and feces. nih.gov This comparative analysis revealed that Cunninghamella elegans and Saccharopolyspora hirsuta produced several metabolites, including M9, that were chromatographically and spectrometrically identical to their human counterparts. nih.gov

The ability to produce larger quantities of these metabolites via microbial fermentation was crucial for their definitive structural elucidation using nuclear magnetic resonance (NMR) spectroscopy. nih.gov The isolated microbial metabolites M9, M10, M11, M14, M15, and M16 were subjected to NMR analysis, which provided detailed structural information that was not obtainable from the low-concentration human samples. nih.gov

The data obtained from these analyses confirmed that the oxidative metabolism of Muraglitazar in these microbial systems accurately mirrored the metabolic pathways in humans, which include hydroxylation, O-demethylation, and oxazole (B20620) ring opening. nih.gov This demonstrated the significant utility of microbial bioreactors as a predictive tool and a practical source for the authentic standards of human drug metabolites. nih.gov

Table 1: Muraglitazar Metabolites Produced by Microbial Bioreactors

| Metabolite | Production Organism(s) | Analytical Correlation with Human Metabolite |

| M9 | Cunninghamella elegans, Saccharopolyspora hirsuta | Identical HPLC retention time and MS/MS properties; structure confirmed by NMR of microbial-derived standard. nih.gov |

| M10 | Cunninghamella elegans, Saccharopolyspora hirsuta | Identical HPLC retention time and MS/MS properties; structure confirmed by NMR of microbial-derived standard. nih.gov |

| M11 | Cunninghamella elegans, Saccharopolyspora hirsuta | Identical HPLC retention time and MS/MS properties; structure confirmed by NMR of microbial-derived standard. nih.gov |

| M14 | Cunninghamella elegans, Saccharopolyspora hirsuta | Identical HPLC retention time and MS/MS properties; structure confirmed by NMR of microbial-derived standard. nih.gov |

| M15 | Cunninghamella elegans, Saccharopolyspora hirsuta | Identical HPLC retention time and MS/MS properties; structure confirmed by NMR of microbial-derived standard. nih.gov |

| M16 | Cunninghamella elegans, Saccharopolyspora hirsuta | Identical HPLC retention time and MS/MS properties; structure confirmed by NMR of microbial-derived standard. nih.gov |

Future Research Directions and Unanswered Questions

Advanced Mechanistic Studies on M9 Formation and Degradation

The biotransformation of muraglitazar (B1676866) involves both oxidative and conjugative pathways. researchgate.netnih.gov One of the identified oxidative routes leads to the formation of metabolite M9 through the opening of the oxazole (B20620) ring. However, the precise enzymatic machinery driving this specific transformation is not fully characterized. Future research must focus on identifying the specific cytochrome P450 (CYP450) isoenzymes or other enzyme systems responsible for catalyzing the cleavage of the oxazole moiety of the parent compound.

Furthermore, the subsequent metabolic fate of M9 is an area ripe for exploration. Studies have identified an N-acetyl derivative of M9, suggesting that M9 undergoes further biotransformation. scispace.com Advanced mechanistic studies are required to delineate the complete degradation pathway of M9, identifying the enzymes involved and the structures of any subsequent metabolites. Understanding these pathways is crucial for a comprehensive grasp of the clearance mechanisms related to this specific metabolic branch of muraglitazar.

Table 1: Known and Unknown Factors in M9 Metabolism

| Aspect | Known Information | Unanswered Questions / Future Research Focus |

|---|---|---|

| Formation | M9 is an oxazole ring-opening metabolite of muraglitazar. | Which specific enzymes (e.g., CYP450 isoforms) catalyze this ring-opening reaction? What are the kinetics of this transformation? |

| Degradation | An N-acetyl derivative of M9 has been identified. scispace.com | What is the complete degradation pathway of M9? Are there other metabolites formed from M9? Which enzymes are responsible for M9's degradation? |

Comprehensive In Vitro and In Vivo Pharmacological Profiling of M9

While muraglitazar is a potent dual activator of PPAR-alpha and PPAR-gamma, studies have indicated that its metabolites generally possess significantly reduced activity at these receptors. researchgate.netnih.govdoi.org However, the specific pharmacological profile of M9 has not been extensively reported. It is imperative to conduct comprehensive in vitro studies to quantify the binding affinity and activation potency of M9 at both PPAR-alpha and PPAR-gamma.

Investigation of Potential Novel Biological Activities of M9 Independent of PPAR Activation

The focus on muraglitazar and its metabolites has been predominantly centered on PPAR activation. nih.gov Future research should broaden this scope to investigate whether M9 possesses novel biological activities independent of the PPAR system. Given its altered chemical structure, featuring a cleaved oxazole ring, M9 could interact with other receptors, enzymes, or signaling pathways. An unbiased screening approach, utilizing a broad panel of cellular assays, could uncover unexpected biological targets. Investigating potential effects on pathways related to inflammation, lipid metabolism beyond PPARs, or cellular proliferation could reveal previously unknown roles for this metabolite. broadinstitute.orgresearchgate.net

Development of Specific Analytical Assays for M9 in Biological Matrices

The identification of muraglitazar metabolites has been accomplished using advanced analytical techniques like liquid chromatography/mass spectrometry (LC/MS) and LC/tandem MS. researchgate.netdoi.org While these methods are powerful for discovery and identification, the development of specific, validated, and sensitive quantitative assays for M9 in various biological matrices (e.g., plasma, urine, bile) is a crucial next step. Such assays are essential for accurately determining the pharmacokinetics of M9, including its rate of formation, concentration in circulation, and elimination half-life. This quantitative data is a prerequisite for any meaningful assessment of its pharmacological or toxicological relevance. researchgate.net

Exploration of M9's Role in Drug-Enzyme Interactions related to Muraglitazar Metabolism

Table 2: Proposed Future Research Directions for Muraglitazar Metabolite M9

| Research Area | Objective | Proposed Methodologies | Rationale |

|---|---|---|---|

| Mechanistic Studies | Identify enzymes for M9 formation and degradation. | Incubation with recombinant human CYP450 enzymes; kinetic analysis. | To understand the precise biochemical pathways and rates of M9 metabolism. |

| Pharmacological Profiling | Quantify M9's activity at PPARs and other targets. | In vitro receptor binding and transactivation assays; in vivo studies in diabetic animal models. | To determine if M9 is an active or inactive metabolite and assess its contribution to the parent drug's effects. researchgate.netnih.gov |

| Novel Activities | Screen for non-PPAR mediated biological effects. | High-throughput screening against a panel of receptors and enzymes; cell-based functional assays. | To uncover potential unknown biological functions or off-target effects resulting from its unique structure. |

| Analytical Assays | Develop and validate a quantitative assay for M9. | LC-MS/MS method development and validation according to regulatory guidelines. | To enable precise pharmacokinetic modeling and exposure assessment in biological systems. researchgate.netdoi.org |

| Drug-Enzyme Interactions | Assess M9's potential to inhibit or induce metabolizing enzymes. | In vitro enzyme inhibition and induction assays with key CYP450 isoforms. | To evaluate the potential for M9 to cause drug-drug interactions. oulu.fi |

Q & A

What analytical techniques are essential for structural identification of Muraglitazar metabolite M9?

M9's structure was elucidated using liquid chromatography-mass spectrometry (LC/MS) , quadrupole time-of-flight tandem mass spectrometry (Q-TOF MS/MS) , and nuclear magnetic resonance (NMR) . LC/MS provided molecular ion data ([M+H]+ at m/z 549), while Q-TOF MS/MS revealed fragmentation patterns (e.g., cleavage at benzylic C-N and ether bonds). NMR confirmed the acetylated, ring-opened amide structure. Microbial bioreactors were critical for generating sufficient quantities of M9 for NMR analysis due to low concentrations in human samples .

How do microbial bioreactors facilitate the study of M9 in human metabolism?

Microbial strains like Cunninghamella elegans and Saccharopolyspora hirsuta were used to biosynthesize M9, matching human fecal metabolites in HPLC retention time , MS/MS fragmentation , and NMR spectra . This approach bypassed limitations of low metabolite concentrations in human samples and enabled structural validation .

What metabolic pathways lead to the formation of M9?

M9 is formed via oxidative ring-opening of muraglitazar’s oxazole moiety, followed by acetylation. In vitro studies with human liver microsomes suggest CYP enzymes initiate oxidation, while alcohol dehydrogenase/aldehyde oxidase may mediate further steps (e.g., conversion of hydroxylated intermediates to carboxylic acids like M12). M9 is excreted primarily in feces (96% of dose), indicating hepatic/intestinal CYP activity .

How can researchers address analytical sensitivity challenges in detecting M9?

Mass defect filtering combined with high-resolution MS improves detection by isolating metabolite signals from background noise. However, ion chromatograms should not be used for absolute quantification. Microbial bioreactors and synthetic standards are preferred for validating low-abundance metabolites like M9 .

Are animal models reliable for studying M9’s metabolic and toxicological profiles?

Rats, monkeys, and dogs showed qualitatively similar metabolite profiles to humans, with M9 detected across species. However, species-specific differences exist: monkeys exhibited higher oxidative metabolism, while rodents showed greater biliary excretion. Cross-species consistency supports preclinical safety assessments but warrants validation in human-derived systems .

How should researchers interpret conflicting MS/MS and NMR data for M9?

Discrepancies between microbial and human fecal metabolites (e.g., additional in-source fragmentation ions in microbial samples) arise from concentration differences. Researchers must prioritize retention time alignment , exact mass matching (±5 ppm) , and fragment ion consistency while using NMR to resolve ambiguities in substituent positions .

What in vitro models are relevant for studying M9’s formation mechanisms?

Human liver microsomes and CYP-expressing systems reliably produce M9, confirming hepatic involvement. However, fecal metabolites may also originate from intestinal enzymes or non-enzymatic processes. Co-incubation with NADPH and microsomes can differentiate enzymatic vs. spontaneous reactions .

Why is mass defect filtering insufficient for quantifying M9 in complex matrices?

While mass defect filtering generates ion chromatograms resembling radiochromatograms, it lacks sensitivity for low-abundance metabolites and may exclude isobaric interferences. Quantitative LC-MS/MS with stable isotope-labeled internal standards is recommended for pharmacokinetic studies .

What are the key MS/MS fragmentation patterns distinguishing M9 from other metabolites?

M9’s Q-TOF MS/MS spectrum shows:

- A base peak at m/z 292 (cleavage at the carbamate C3-N bond).

- A fragment at m/z 186 (ether bond cleavage).

- Acetyl-specific ions (e.g., m/z 43) confirming its ring-opened structure .

Do non-CYP enzymes contribute to M9’s biotransformation?

While CYP enzymes initiate oxidation, alcohol dehydrogenase and aldehyde oxidase likely catalyze secondary steps (e.g., hydroxylation to carboxylation). Gut microbiota’s role is minimal, as fecal metabolites are predominantly oxidative (not reductive) .

Tables for Key Data

Table 1: Structural and Analytical Data for M9

| Parameter | Value/Observation | Reference |

|---|---|---|

| Molecular Ion ([M+H]+) | m/z 549 | |

| Key MS/MS Fragments | m/z 292, 186, 43 | |

| HPLC Retention Time | Matched microbial vs. human |

Table 2: Metabolic Pathways Involving M9

| Pathway Step | Enzymes/Processes | Evidence |

|---|---|---|

| Oxidative ring-opening | CYP isoforms | |

| Acetylation | Microbial/enzymatic | |

| Excretion | Fecal (96% of dose) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.